molecular formula C12H14O B8545752 3-p-Tolyl-cyclopent-2-en-1-ol

3-p-Tolyl-cyclopent-2-en-1-ol

Cat. No. B8545752
M. Wt: 174.24 g/mol
InChI Key: CUQZYFHEJFZJDC-UHFFFAOYSA-N
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Patent
US08138377B2

Procedure details

A solution of 3-p-tolyl-cyclopent-2-en-1-one (5.0 g, 29.07 mmol) in ethanol (100 mL) was treated with CeCl3 (7.15 g, 29.07 mmol) followed portionwise by NaBH4 (1.32 g, 34.9 mmol) at room temperature. The reaction mixture was stirred for 0.5 h, then quenched with saturated aqueous NH4Cl and concentrated to remove ethanol. The concentrate was diluted with H2O and extracted with DCM (3×). The combined organic extracts were dried over MgSO4, filtered, concentrated in vacuo and purified by silica gel chromatography using 10-30% EtOAc/Heptane as the eluting solvent to afford 3.8 g (Yield 75%) of 3-p-tolyl-cyclopent-2-en-1-ol. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.15-1.31 (m, 1 H) 1.55-1.73 (m, 1 H) 2.17-2.26 (m, 1 H) 2.22-2.32 (m, 3 H) 2.41-2.54 (m, 1 H) 2.66-2.78 (m, 1 H) 4.72 (d, 1 H) 4.74-4.80 (m, 1 H) 6.12-6.17 (m, 1 H) 7.13 (d, 2 H) 7.36 (d, 2 H)
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
CeCl3
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][C:4]([C:7]2[CH2:11][CH2:10][C:9](=[O:12])[CH:8]=2)=[CH:3][CH:2]=1.[BH4-].[Na+]>C(O)C>[C:1]1([CH3:13])[CH:2]=[CH:3][C:4]([C:7]2[CH2:11][CH2:10][CH:9]([OH:12])[CH:8]=2)=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC(CC1)=O)C
Name
CeCl3
Quantity
7.15 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.32 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
The concentrate was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=CC(CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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